N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a heterocyclic structure known for its biological activity. The presence of a cyanomethyl group and a methoxy group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the cyanomethyl group and the methoxy group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening can also aid in identifying the most effective synthesis pathways.
Chemical Reactions Analysis
Types of Reactions: N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups into more reactive forms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules
Biology: In biology, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for research in cell signaling, enzyme activity, and protein-protein interactions.
Medicine: In medicine, this compound has potential therapeutic applications. Its structure suggests it may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development in areas such as cancer, inflammation, and neurological disorders.
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- N-[4-(cyanomethyl)phenyl]methanesulfonamide
- N-[4-(cyanomethyl)phenyl]acetamide
- N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide
Uniqueness: N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide stands out due to its benzofuran core, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity for certain biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-22-15-4-2-3-13-11-16(23-17(13)15)18(21)20-14-7-5-12(6-8-14)9-10-19/h2-8,11H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOBWGLPDNDLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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